2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique combination of functional groups, including a methoxyphenyl group, a triazolopyridine moiety, and a thiazole ring, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Synthesis of 1,2,4-triazolo[4,3-a]pyridine: This can be achieved through a microwave-mediated, catalyst-free reaction involving enaminonitriles and benzohydrazides.
Formation of the thiazole ring: The thiazole ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the synthesized triazolopyridine and thiazole intermediates with the methoxyphenyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for drug design and development, particularly in the treatment of multifunctional diseases.
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes.
Receptor Binding: It may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Studied for their potential therapeutic applications.
Uniqueness
2-(4-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-18(28-20(22-13)14-6-8-15(27-2)9-7-14)19(26)21-11-10-17-24-23-16-5-3-4-12-25(16)17/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
InChI Key |
RXVIPVUKMAKQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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